molecular formula C22H18BrNO3S B252879 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B252879
M. Wt: 456.4 g/mol
InChI Key: LKWMSPMSNJDKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This compound is commonly referred to as 'compound 1' in scientific literature.

Mechanism of Action

The exact mechanism of action of compound 1 is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by blocking certain signaling pathways involved in tumor development.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest and inhibit the expression of certain genes involved in cancer cell growth and proliferation. In addition, it has also been shown to reduce the levels of certain inflammatory cytokines and inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound 1 in lab experiments is its potent anti-cancer activity. This makes it an attractive candidate for further development as a potential anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability for use in large-scale studies.

Future Directions

There are several potential future directions for research involving compound 1. One of the most promising areas of research is the development of this compound as a potential anti-cancer drug. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its chemical structure for maximum efficacy. In addition, there is also potential for this compound to be used in the development of new anti-inflammatory and anti-bacterial agents.

Synthesis Methods

The synthesis of compound 1 is a multi-step process that involves the use of various chemical reagents and techniques. The most commonly used method for synthesizing this compound involves the reaction of 4-methylbenzylamine with 2-thiopheneacetic acid followed by the addition of bromine and sodium hydroxide to the reaction mixture. The resulting product is then subjected to a series of purification steps to obtain the final compound.

Scientific Research Applications

Compound 1 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, it has also been found to possess anti-inflammatory and anti-bacterial properties.

properties

Product Name

5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H18BrNO3S

Molecular Weight

456.4 g/mol

IUPAC Name

5-bromo-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxo-2-thiophen-2-ylethyl)indol-2-one

InChI

InChI=1S/C22H18BrNO3S/c1-14-4-6-15(7-5-14)13-24-18-9-8-16(23)11-17(18)22(27,21(24)26)12-19(25)20-3-2-10-28-20/h2-11,27H,12-13H2,1H3

InChI Key

LKWMSPMSNJDKAS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CS4)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CS4)O

Origin of Product

United States

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